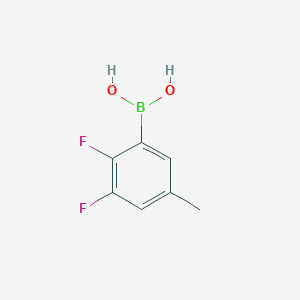

2,3-Difluoro-5-methylphenylboronic acid

Beschreibung

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is fundamentally governed by the planar aromatic ring system with specific substitution patterns that create distinctive structural characteristics. Based on computational studies of related difluorophenylboronic acid compounds, this molecule exhibits multiple possible conformational states determined by the orientation of the boronic acid group relative to the aromatic ring plane. The presence of fluorine atoms at the 2,3-positions and a methyl group at the 5-position creates an asymmetric substitution pattern that influences the overall molecular geometry and electronic distribution.

Crystallographic analysis of similar fluorinated boronic acid derivatives reveals that the boronic acid group typically maintains a trigonal planar geometry around the boron center, with the boron-oxygen bond lengths generally ranging from 1.31 to 1.35 Å for related compounds. The boronic acid functional group tends to adopt orientations that minimize steric interactions while maximizing electronic stabilization through potential hydrogen bonding networks. In the case of this compound, the presence of electronegative fluorine atoms in ortho positions relative to the boronic acid group creates specific geometric constraints that influence the preferred molecular conformation.

X-ray crystallographic studies of fluorinated phenylenediboronic acids demonstrate that fluorine substitution significantly affects crystal packing and intermolecular interactions. The fluorine atoms in this compound contribute to the formation of weak intermolecular contacts, including carbon-fluorine hydrogen bonds and fluorine-boron interactions that stabilize specific crystal arrangements. The methyl group at the 5-position provides additional steric bulk that influences both intramolecular conformational preferences and intermolecular packing arrangements in the solid state.

Computational geometry optimization studies indicate that ring carbon-carbon bond angles in fluorinated phenylboronic acids typically range from 116.4° to 122.4°, with deviations from the ideal 120° primarily attributed to the electronic effects of the attached boronic acid group and fluorine substituents. The carbon-carbon-boron bond angle shows particular sensitivity to substituent effects, with fluorine atoms in ortho positions creating measurable distortions in the aromatic ring geometry through their strong electron-withdrawing properties.

Electronic Structure and Bonding Configurations

The electronic structure of this compound is characterized by complex interactions between the electron-withdrawing fluorine atoms, the electron-donating methyl group, and the boronic acid functional group. The boronic acid moiety contains a trigonal planar boron atom with an empty p-orbital that participates in resonance interactions with the adjacent oxygen lone pairs. This electronic configuration creates a partial double-bond character in the boron-oxygen bonds and influences the overall electronic distribution throughout the molecule.

The fluorine atoms at the 2,3-positions exert strong inductive effects that significantly alter the electron density distribution in the aromatic ring. These electronegative substituents withdraw electron density from the ring system, creating a positive polarization that affects both the chemical reactivity and physical properties of the compound. The electronic effects of fluorine substitution are particularly pronounced due to the high electronegativity of fluorine (4.0 on the Pauling scale) and its proximity to the boronic acid functional group.

Computational analysis of the molecular orbital structure reveals that the highest occupied molecular orbital typically involves π-electron density concentrated on the aromatic ring system, while the lowest unoccupied molecular orbital often encompasses the empty p-orbital of the boron atom. This electronic configuration makes the compound particularly suitable for nucleophilic attack at the boron center and electrophilic aromatic substitution reactions on the ring system, depending on the specific reaction conditions and substrates involved.

The methyl group at the 5-position provides electron-donating effects through hyperconjugation and inductive mechanisms, partially counteracting the electron-withdrawing influence of the fluorine atoms. This electronic balance creates a unique reactivity profile that distinguishes this compound from other fluorinated boronic acid derivatives. The positioning of the methyl group meta to both fluorine atoms and para to the boronic acid group optimizes these electronic interactions while minimizing steric hindrance.

| Bond Type | Typical Length (Å) | Electronic Character |

|---|---|---|

| B-O (boronic acid) | 1.31-1.35 | Partial double bond character |

| C-F (aromatic) | 1.35-1.38 | Strong polar covalent |

| C-C (aromatic) | 1.39-1.42 | Aromatic delocalization |

| C-B (aromatic) | 1.55-1.58 | Single bond with π-conjugation |

Comparative Analysis with Ortho/Meta-Substituted Boronic Acid Derivatives

Comparative structural analysis with other substituted phenylboronic acid derivatives reveals the unique characteristics imparted by the specific substitution pattern in this compound. When compared to ortho-substituted analogues such as 2,3-difluorophenylboronic acid, the additional methyl group at the 5-position creates distinct electronic and steric effects that influence molecular geometry and reactivity patterns. The meta relationship between the methyl group and fluorine atoms minimizes direct steric interactions while allowing for complementary electronic effects.

Structural comparison with meta-substituted derivatives demonstrates that the 2,3-difluoro substitution pattern creates more significant geometric distortions than single fluorine substitution or symmetrical substitution patterns. X-ray crystallographic studies of various fluorinated phenylenediboronic acids show that asymmetric fluorine substitution patterns, such as that found in this compound, result in more complex hydrogen bonding networks and crystal packing arrangements compared to symmetrically substituted analogues.

The conformational preferences of this compound differ significantly from those of unsubstituted phenylboronic acid derivatives. Computational studies indicate that fluorine substitution at adjacent positions creates specific conformational constraints that favor planar arrangements of the boronic acid group relative to the aromatic ring. This contrasts with less substituted derivatives where greater conformational flexibility is typically observed.

Electronic property comparisons reveal that the combination of electron-withdrawing fluorine atoms and an electron-donating methyl group creates a unique dipole moment and charge distribution pattern. This electronic asymmetry influences both intermolecular interactions and chemical reactivity, distinguishing this compound from both purely electron-withdrawing and purely electron-donating substituted analogues.

| Compound | Substitution Pattern | Electronic Effect | Geometric Distortion |

|---|---|---|---|

| This compound | ortho-F, ortho-F, meta-CH₃ | Mixed withdrawing/donating | Moderate asymmetric |

| 2,3-Difluorophenylboronic acid | ortho-F, ortho-F | Strong withdrawing | Moderate symmetric |

| 3-Methylphenylboronic acid | meta-CH₃ | Weak donating | Minimal |

| 2,6-Difluorophenylboronic acid | ortho-F, ortho-F (symmetric) | Strong withdrawing | High symmetric |

The hydrogen bonding capabilities of this compound also differ from those of other substituted boronic acids. The presence of fluorine atoms provides additional hydrogen bond acceptor sites, while the boronic acid hydroxyl groups serve as both donors and acceptors. This dual hydrogen bonding capability, combined with the specific geometric constraints imposed by the substitution pattern, creates unique supramolecular assembly possibilities in both solution and solid-state environments.

Crystal structure analysis demonstrates that fluorinated boronic acids generally exhibit stronger intermolecular interactions compared to non-fluorinated analogues, with interaction energies ranging from approximately -40 to -50 kilojoules per mole for hydrogen-bonded dimers. The specific substitution pattern in this compound creates intermediate interaction strengths that balance stability with accessibility for chemical transformations.

Eigenschaften

IUPAC Name |

(2,3-difluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDSXIJVCPGALL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

- The synthesis often starts from 1-bromo-3,5-difluorobenzene , a commercially available and inexpensive fluorinated aromatic halide.

- Under an inert nitrogen atmosphere, this compound undergoes lithiation using diisopropylamine lithium (LDA-like base) at -78 °C to generate a lithiated intermediate.

- Methylation with methyl iodide introduces the methyl group at the 5-position, yielding 4-bromo-2,6-difluorotoluene as an intermediate after workup and distillation.

Lithiation and Boronation

- The intermediate 4-bromo-2,6-difluorotoluene is subjected to a second lithiation step using n-butyllithium at -78 °C in anhydrous tetrahydrofuran (THF).

- After 3 hours of lithiation, triisopropyl borate is added, and the reaction mixture is allowed to warm slowly to room temperature over 12 hours, facilitating boronate ester formation.

- The reaction is quenched with dilute hydrochloric acid (pH 5-6) to hydrolyze the boronate ester to the boronic acid.

- Extraction with ethyl acetate, solvent removal under reduced pressure at 35 °C, and rinsing with n-hexane at room temperature for 3 hours yields the target 2,3-difluoro-5-methylphenylboronic acid .

Yield and Purity

- This method achieves yields of 70-78% with high purity (HPLC > 98%).

- The reaction conditions are mild, scalable, and cost-effective due to cheap starting materials and straightforward purification.

Representative Data Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation and methylation | 1-bromo-3,5-difluorobenzene + LDA + MeI | -78 °C to RT | 12 h | ~70 | Generates 4-bromo-2,6-difluorotoluene |

| Second lithiation and boronation | 4-bromo-2,6-difluorotoluene + n-BuLi + triisopropyl borate | -78 °C to RT | 15 h total | 70-78 | Final boronic acid formation |

| Workup and purification | Acid quench, extraction, rotary evaporation, hexane rinse | RT | 3 h rinse | - | High purity (>98% by HPLC) |

Alternative Synthetic Considerations and Related Methods

- Other methods involving nickel-catalyzed cross-coupling of fluorinated aromatics with arylboronic acids have been reported but are more relevant for functionalization of boronic acids rather than their initial preparation.

- Fluorination methods using potassium fluoride in polar aprotic solvents (e.g., sulfolane mixtures) have been employed for preparing difluorinated pyridines, which can be analogously adapted for aromatic systems, but direct application to this compound is less documented.

- Hydrolysis of boronate esters derived from boronic acid pinacol esters is a common step in boronic acid synthesis, ensuring the final product is the free acid form.

Research Findings and Advantages of the Described Method

The described lithiation-boronation route is advantageous due to:

- Use of readily available and inexpensive starting materials.

- Mild reaction conditions (-78 °C to room temperature) reducing side reactions.

- High regioselectivity afforded by directed lithiation.

- Scalability demonstrated by multi-gram synthesis in patent literature.

- High yield and purity suitable for pharmaceutical and electronic material applications.

The method avoids harsh fluorination conditions or complex multi-step syntheses, thus reducing cost and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Difluoro-5-methylphenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can lead to the formation of boronic acid derivatives with different functional groups.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Boronic Esters: Formed through the reaction with alcohols.

Borates: Resulting from the oxidation of boronic acids.

Substituted Derivatives: Various functionalized phenylboronic acids.

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-5-methylphenylboronic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.

Industry: It is utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism by which 2,3-Difluoro-5-methylphenylboronic acid exerts its effects depends on its specific application. In cross-coupling reactions, it acts as a boronic acid partner, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.

Vergleich Mit ähnlichen Verbindungen

(a) 2,3-Difluoro-4-methylphenylboronic Acid (CAS RN: 508235-16-3)

- Molecular Formula : C₇H₇BF₂O₂ (identical to the target compound).

- Key Differences: The methyl group is at the 4-position instead of the 5-position.

(b) 2,6-Difluoro-3-methylphenylboronic Acid

(c) 2-Fluoro-5-nitrophenylboronic Acid (CAS RN: 819849-20-2)

- Molecular Formula: C₆H₅BFNO₄.

- Key Differences: A nitro group (-NO₂) replaces the methyl group at the 5-position.

Functional Group Comparisons

(a) 2-Fluoro-5-hydroxymethylphenylboronic Acid (CAS RN: 1072952-25-0)

(b) 4-Fluoro-3-methoxyphenylboronic Acid (CAS RN: 854778-31-7)

- Molecular Formula : C₇H₈BFO₃.

- Key Differences : A methoxy (-OCH₃) group at the 3-position provides electron-donating effects, which may reduce boronic acid reactivity compared to fluorine-substituted analogs. The methoxy group also improves solubility in organic solvents .

Data Table: Comparative Analysis

Biologische Aktivität

2,3-Difluoro-5-methylphenylboronic acid (DFM-PBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of fluorine atoms and a methyl group on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets.

- Chemical Formula : CHBFO

- Molecular Weight : 171.94 g/mol

- CAS Number : 934247-79-7

- Purity : Typically >98% in commercial preparations

The biological activity of DFM-PBA is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited for targeting glycoproteins and other biomolecules that contain cis-diols. This property is particularly relevant in the context of cancer therapy and antimicrobial action.

Anticancer Activity

Recent studies have demonstrated that DFM-PBA exhibits significant anticancer properties. In vitro assays have shown that DFM-PBA can inhibit the proliferation of various cancer cell lines, including prostate cancer cells (PC-3). The compound's efficacy was evaluated using different concentrations (0.5, 1, 2, and 5 µM), revealing a dose-dependent response in cytotoxicity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.5 | 85 |

| 1 | 70 |

| 2 | 45 |

| 5 | 20 |

The mechanism involves the induction of apoptosis through the inhibition of tubulin polymerization, leading to cell cycle arrest .

Antimicrobial Activity

DFM-PBA has also been investigated for its antimicrobial properties against various pathogens. Studies have shown that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

-

Anticancer Efficacy in Prostate Cancer :

A study focusing on the effects of DFM-PBA on PC-3 cells indicated that treatment led to significant reductions in cell viability and increased markers of apoptosis, such as caspase activation. The study concluded that DFM-PBA could serve as a lead compound for developing novel anticancer agents . -

Antimicrobial Action Against MRSA :

Another research project evaluated DFM-PBA's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). Results showed a notable zone of inhibition in agar diffusion assays, suggesting potential therapeutic applications for treating resistant bacterial infections .

Q & A

Q. What are the key synthetic routes for 2,3-Difluoro-5-methylphenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

- Halogenation : Fluorination of a precursor like 5-methyl-2,3-dichlorophenylboronic acid using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Miyaura Borylation : Cross-coupling of a halogenated precursor (e.g., 2,3-difluoro-5-bromo-5-methylbenzene) with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ catalyst in THF at reflux .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity.

Q. Critical Factors :

- Excess boronating agent (1.5–2.0 eq.) improves conversion.

- Oxygen-sensitive conditions (argon atmosphere) prevent boronic acid oxidation .

Q. How is structural characterization performed for this compound?

Methodological Answer:

Q. What are optimal storage conditions to prevent degradation?

Methodological Answer:

- Temperature : Store at 0–4°C in amber vials to minimize light/thermal degradation .

- Solvent : Dissolve in dry THF or DMSO (with 1–3% H₂O to stabilize boronic acid) .

- Air Sensitivity : Use argon-sealed containers to avoid oxidation to boroxines .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

- Steric Hindrance : Ortho-fluorine reduces coupling efficiency with bulky aryl halides (e.g., 2-bromopyridine). Use Pd(OAc)₂ with SPhos ligand to enhance reactivity .

- Electronic Effects : Electron-withdrawing fluorines activate the boronic acid, improving coupling with electron-rich partners (e.g., 4-methoxyphenyl halides). Optimize base (K₂CO₃ vs. Cs₂CO₃) for pH control .

Q. How can computational methods predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Analyze Fukui indices to identify nucleophilic/electrophilic sites. For this compound, the boron center exhibits higher electrophilicity (f⁺ = 0.15) compared to non-fluorinated analogs .

- Solvent Modeling : COSMO-RS simulations predict THF as optimal for stabilizing the transition state in Suzuki reactions .

Q. What contradictions exist in reported stability data, and how can they be resolved?

Methodological Answer:

Q. How does the methyl group at the 5-position affect crystallization behavior?

Methodological Answer:

Q. What strategies improve regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Directed Ortho-Metalation : Use TMPLi (2,2,6,6-tetramethylpiperidinide) to deprotonate the methyl-adjacent position, enabling selective functionalization (e.g., iodination) .

- Protection/Deprotection : Temporarily protect the boronic acid as a pinacol ester to avoid side reactions during nitration or sulfonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.